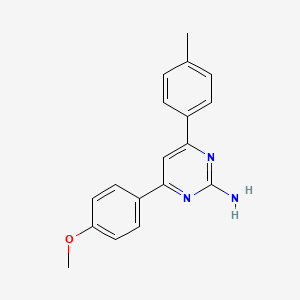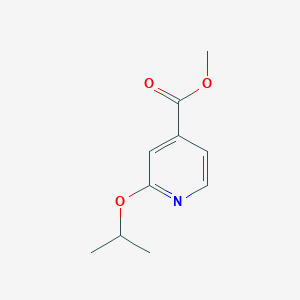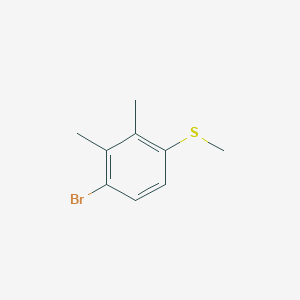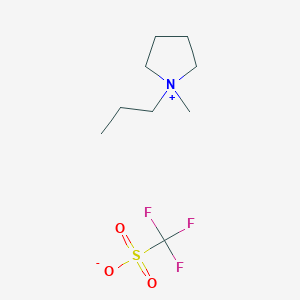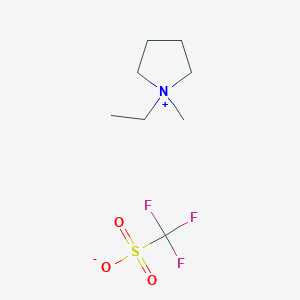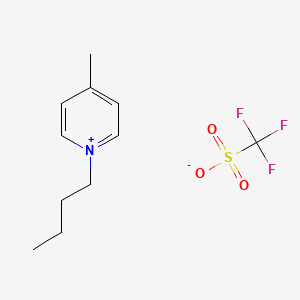
1-Methyl-1-propylpiperidinium tetrafluoroborate
Übersicht
Beschreibung
1-Methyl-1-propylpiperidinium tetrafluoroborate is an ionic liquid with the molecular formula C₉H₂₀BF₄N. It is known for its unique properties such as high thermal stability, low volatility, and high ionic conductivity . These characteristics make it a valuable compound in various scientific and industrial applications.
Vorbereitungsmethoden
1-Methyl-1-propylpiperidinium tetrafluoroborate can be synthesized through a quaternization reaction. The typical synthetic route involves the reaction of 1-methylpiperidine with 1-bromopropane to form 1-methyl-1-propylpiperidinium bromide. This intermediate is then reacted with sodium tetrafluoroborate to yield this compound . The reaction conditions usually involve the use of an organic solvent such as acetonitrile and are carried out at room temperature.
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high purity and yield of the final product.
Analyse Chemischer Reaktionen
1-Methyl-1-propylpiperidinium tetrafluoroborate undergoes various chemical reactions, including:
Substitution Reactions: The tetrafluoroborate anion can be replaced by other anions through metathesis reactions. Common reagents for these reactions include sodium salts of the desired anions.
Decomposition: In the presence of water, the tetrafluoroborate anion can slowly decompose, leading to the formation of hydrofluoric acid and other by-products.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Methyl-1-propylpiperidinium tetrafluoroborate has a wide range of scientific research applications:
Electrochemistry: It is used as an electrolyte in lithium-ion and sodium-ion batteries due to its high ionic conductivity and thermal stability.
Catalysis: The compound serves as a solvent and catalyst in various organic synthesis reactions, enhancing reaction rates and selectivity.
Material Science: It is employed in the synthesis of conducting polymers and intercalation electrode materials.
Green Chemistry: Its low volatility and non-flammability make it an environmentally friendly alternative to traditional organic solvents in chemical processes.
Wirkmechanismus
The mechanism by which 1-Methyl-1-propylpiperidinium tetrafluoroborate exerts its effects is primarily through its ionic nature. The compound dissociates into 1-methyl-1-propylpiperidinium cations and tetrafluoroborate anions in solution. These ions interact with other molecules and ions in the system, facilitating various chemical and electrochemical processes. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-1-propylpiperidinium tetrafluoroborate can be compared with other similar ionic liquids, such as:
1-Methyl-1-propylpiperidinium bis(trifluoromethylsulfonyl)imide: This compound has similar cationic structure but different anionic component, leading to variations in properties such as ionic conductivity and thermal stability.
1-Ethyl-3-methylimidazolium tetrafluoroborate: Another ionic liquid with a different cationic structure, which affects its solubility and electrochemical properties.
The uniqueness of this compound lies in its specific combination of cation and anion, which imparts distinct properties suitable for specialized applications.
Eigenschaften
IUPAC Name |
1-methyl-1-propylpiperidin-1-ium;tetrafluoroborate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N.BF4/c1-3-7-10(2)8-5-4-6-9-10;2-1(3,4)5/h3-9H2,1-2H3;/q+1;-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJWDBZZWOVHWQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCC[N+]1(CCCCC1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20BF4N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0049367 | |
| Record name | 1-Methyl-1-propylpiperidinium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0049367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
879866-95-2 | |
| Record name | 1-Methyl-1-propylpiperidinium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0049367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methyl-1-propylpiperidinium tetrafluoroborate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GRQ5WE4YWA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


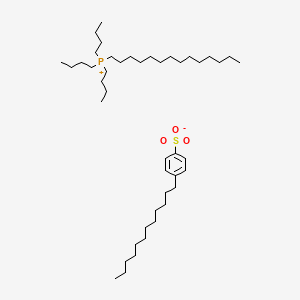
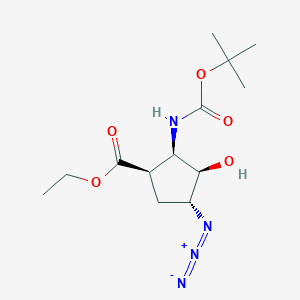
![N-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B6320772.png)
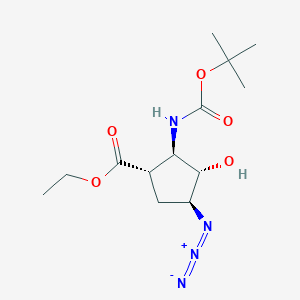
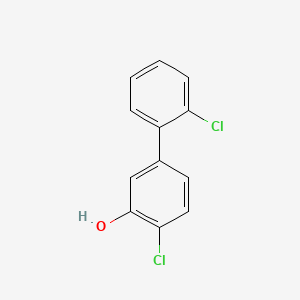
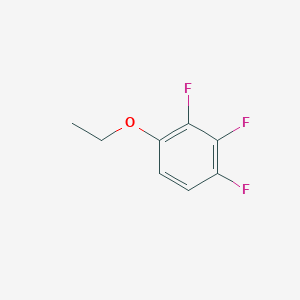
![5-Bromo-4-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6320788.png)
![Chloro[(tri-tert-butylphosphine)-2-(2-aminobiphenyl)] palladium(II)](/img/structure/B6320803.png)
